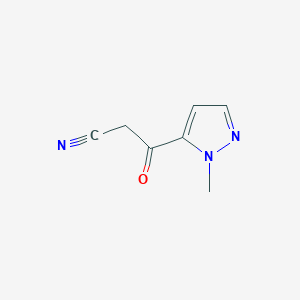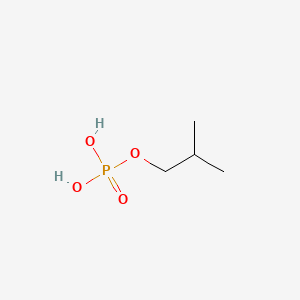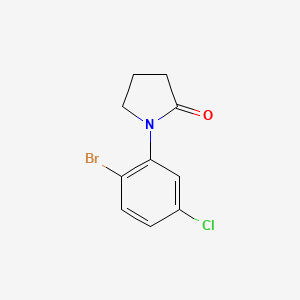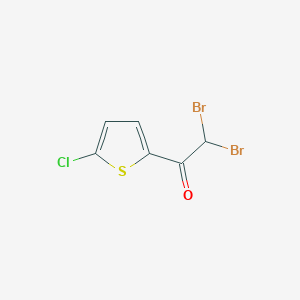
2,2-Dibromo-1-(5-chloro-thiophen-2-yl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone is an organic compound that belongs to the class of halogenated ketones. It features a thiophene ring substituted with chlorine and bromine atoms, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone typically involves the bromination of 1-(5-chloro-2-thienyl)ethanone. The reaction is carried out using bromine in the presence of a solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions: 2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution: Formation of substituted thiophene derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Oxidation: Formation of sulfoxides or sulfones.
科学的研究の応用
2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Industry: Used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The thiophene ring provides stability and aromaticity, facilitating its use in different chemical transformations.
類似化合物との比較
- 2,2-Dibromo-1-(4-chloro-2-thienyl)ethanone
- 2,2-Dibromo-1-(5-chloro-2-methyl-thiophen-3-yl)ethanone
Uniqueness: 2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different set of chemical behaviors and applications, making it valuable in specialized synthetic routes and research applications.
特性
分子式 |
C6H3Br2ClOS |
|---|---|
分子量 |
318.41 g/mol |
IUPAC名 |
2,2-dibromo-1-(5-chlorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H3Br2ClOS/c7-6(8)5(10)3-1-2-4(9)11-3/h1-2,6H |
InChIキー |
YJTOUEWCGBSXCB-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)Cl)C(=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


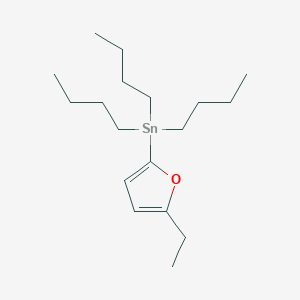
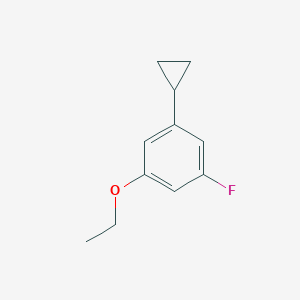
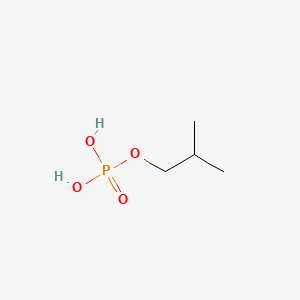


![3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13693411.png)
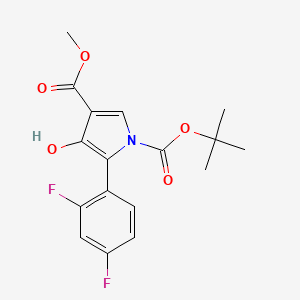
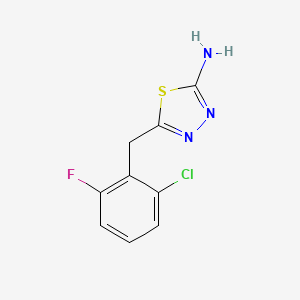
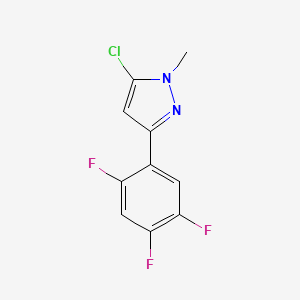

![2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693426.png)
